molecular formula C7H3BrClNO2S B2964848 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide CAS No. 87476-69-5

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide

Cat. No. B2964848
CAS RN: 87476-69-5
M. Wt: 280.52
InChI Key: GCZATFRLSCYOLO-UHFFFAOYSA-N
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Description

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzisothiazole family and has a unique chemical structure that makes it an attractive candidate for drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide involves the reaction of 3-chlorobenzisothiazole with bromine in the presence of a suitable oxidizing agent to form the desired product.

Starting Materials
3-chlorobenzisothiazole, Bromine, Oxidizing agent

Reaction
Step 1: Dissolve 3-chlorobenzisothiazole in a suitable solvent such as dichloromethane., Step 2: Add bromine dropwise to the reaction mixture while stirring at room temperature., Step 3: Add an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to the reaction mixture to facilitate the reaction., Step 4: Continue stirring the reaction mixture for several hours until the desired product is formed., Step 5: Filter the reaction mixture to remove any impurities and isolate the product., Step 6: Purify the product by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide in lab experiments is its high purity and stability. Additionally, this compound is relatively easy to synthesize in large quantities. However, one limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experiments.

Future Directions

There are several future directions for the study of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as antibacterial and antifungal therapies. Finally, more research is needed to evaluate the safety and toxicity of this compound in humans.

Scientific Research Applications

The potential therapeutic applications of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide have been extensively studied in scientific research. This compound has been shown to have anticancer properties and has been tested in various cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

6-bromo-3-chloro-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZATFRLSCYOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide

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